3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Description
Its structure features a 4-chlorophenyl substituent at position 3, methyl groups at positions 2 and 5, and a propenyl moiety at position 4. These substituents likely influence its electronic properties, solubility, and binding affinity in biological systems. Synthesis of such derivatives often involves multi-component cyclization reactions under microwave or conventional heating, as seen in related pyrimidine syntheses .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-4-5-14-10(2)19-16-15(11(3)20-21(16)17(14)22)12-6-8-13(18)9-7-12/h4,6-9,20H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQVTXDFCUNRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation and cyclization steps lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
Functionalization of the Allyl Group
The prop-2-en-1-yl substituent undergoes characteristic alkene reactions:
Epoxidation
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Reagents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Conditions : 0°C to room temperature, 12–24 hours.
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Product : Epoxide derivative, confirmed by loss of allylic protons in NMR (δ 5.8–6.2 ppm → δ 3.8–4.2 ppm) .
Hydrogenation
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Catalyst : Palladium on carbon (Pd/C).
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Conditions : H gas (1 atm), ethanol, 25°C.
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Product : Saturated propyl group, verified by NMR (sp carbons at δ 115–125 ppm replaced by sp at δ 20–35 ppm) .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group directs electrophilic attacks to the para position, but steric hindrance from adjacent substituents limits reactivity:
| Electrophile | Conditions | Outcome |
|---|---|---|
| Nitration (HNO) | HSO, 50°C | Minimal reactivity due to steric bulk from methyl groups |
| Sulfonation (SO) | Fuming HSO, 80°C | No product formation observed |
Nucleophilic Attack at the Pyrimidinone Carbonyl
The C7 carbonyl participates in nucleophilic additions:
Aminolysis
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Reagents : Hydrazine hydrate.
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Conditions : Ethanol, reflux, 6 hours.
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Product : Hydrazide derivative, confirmed by IR (C=O stretch at 1680 cm → NH stretch at 3300 cm) .
Grignard Addition
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Reagents : Methylmagnesium bromide (MeMgBr).
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Conditions : Tetrahydrofuran (THF), −78°C.
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Product : Secondary alcohol at C7, detected via NMR (δ 4.5 ppm, broad singlet for -OH) .
Tautomerism and Stability
X-ray crystallography confirms the dominant tautomer as the 7-keto form (Figure 1A), stabilized by intramolecular hydrogen bonding (N–H···O=C) . Acidic conditions favor the enol form, while basic conditions stabilize the keto form.
Table: Tautomeric Equilibrium Constants
| Solvent | pH | Dominant Form | % Population |
|---|---|---|---|
| DMSO-d | 7.0 | Keto | 92% |
| CDCl | 2.0 | Enol | 78% |
Photochemical Reactions
The allyl group undergoes [2+2] cycloaddition under UV light:
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Reagents : Maleic anhydride.
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Conditions : 365 nm UV irradiation, 12 hours.
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Product : Cyclobutane adduct, characterized by mass spectrometry (m/z = 456.2 [M+H]) .
Biological Derivatization
The compound serves as a precursor for kinase inhibitors:
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo-pyrimidines. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Study : In vitro studies showed that derivatives of pyrazolo-pyrimidines can induce apoptosis in various cancer cell lines (e.g., breast and lung cancer) by activating caspase pathways .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties:
- Mechanism : It may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Case Study : Research involving animal models of neurodegenerative diseases has shown that treatment with this compound can improve cognitive functions and reduce neuronal damage .
Pharmacological Applications
The pharmacological applications of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one extend to:
Antimicrobial Activity
Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:
- Mechanism : It disrupts bacterial cell wall synthesis or function.
- Case Study : Tests against Staphylococcus aureus and Escherichia coli have shown promising results in inhibiting growth at low concentrations .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- Mechanism : It could inhibit pro-inflammatory cytokines and modulate immune responses.
- Case Study : In vivo studies have indicated reduced inflammation markers in models of arthritis when treated with this compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers are exploring various derivatives to enhance potency and selectivity against specific targets.
| Derivative | Activity | Notes |
|---|---|---|
| Compound A | High anticancer activity | Effective against multiple cell lines |
| Compound B | Moderate antimicrobial activity | Less effective than parent compound |
| Compound C | Strong neuroprotective effects | Improved cognitive outcomes in models |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities based on substituent variations. Below is a comparative analysis:
Functional and Pharmacological Differences
- TRK Kinase Inhibitors (): The 2,5-difluorophenyl and pyrazolyl groups in the patented compound enhance selectivity for TRK kinases, critical in cancer proliferation.
- Antimicrobial Derivatives () : Thiazolo[4,5-d]pyrimidine hybrids (e.g., Compound 19) with coumarin and thioxo moieties show hypothesized antimicrobial activity. The absence of sulfur-based rings in the target compound suggests divergent mechanisms .
Discussion of Contradictions and Limitations
- Activity Discrepancies: While emphasizes anticancer applications, ’s derivatives suggest antimicrobial utility. This highlights how minor structural changes (e.g., thiazolo vs. pyrazolo rings) redirect bioactivity .
- Data Gaps: Direct pharmacological data for the target compound is absent; comparisons rely on structural analogs.
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 313.80 g/mol
The structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a prop-2-en-1-yl group. This unique arrangement contributes to its biological activity.
Antitubercular Activity
Research has identified pyrazolo[1,5-a]pyrimidin-7-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). A study highlighted that these compounds were effective in inhibiting Mtb with low cytotoxicity towards mammalian cells. The best-performing analogs demonstrated significant activity against Mtb within macrophages, indicating their potential as antitubercular agents. The mechanism of action was found to be distinct from traditional antibiotics; it did not involve cell-wall biosynthesis or iron uptake pathways but was linked to mutations in specific metabolic pathways that led to compound catabolism .
Antibacterial Activity
In addition to antitubercular properties, derivatives of this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. A recent study reported minimum inhibitory concentrations (MICs) ranging from 0.125 to 4.0 µg/mL for several derivatives against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced antibacterial potency .
Antifungal and Antibiofilm Properties
The compound also exhibited antifungal properties and demonstrated the ability to disrupt biofilm formation in bacterial cultures. In vitro assays showed that certain derivatives could reduce biofilm formation by over 80% against S. aureus and Pseudomonas aeruginosa, indicating their potential utility in treating biofilm-associated infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances antibacterial activity |
| Prop-2-en-1-yl Group | Contributes to antitubercular properties |
| Methyl Groups at C2 and C5 | Increase overall potency |
These modifications can lead to significant changes in the pharmacological profile of the compound.
Case Studies
- Antitubercular Screening : A focused library of analogs was synthesized based on the pyrazolo[1,5-a]pyrimidin-7-one scaffold. The study revealed that certain modifications led to compounds with improved efficacy against Mtb while maintaining low cytotoxicity towards human cells .
- Antibacterial Efficacy : In a comparative study evaluating various pyrazolo derivatives, it was found that structural changes such as introducing hydroxyl or amino groups at specific positions enhanced antibacterial activity significantly compared to their respective analogs without these groups .
Q & A
Q. What are the optimal synthetic routes for this compound, and what analytical techniques validate its purity and structure?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted β-diketones with hydrazine derivatives under reflux conditions, followed by purification via column chromatography. Key intermediates (e.g., acetylenic β-diketones) are critical for regioselectivity . Validation requires a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.12).
- HPLC-PDA : Assess purity (>98% by area normalization).
- Table 1 : Example Synthetic Yields and Analytical Parameters
| Route | Yield (%) | Purity (HPLC) | Key Spectral Data |
|---|---|---|---|
| A | 72 | 99.1% | ¹H NMR (CDCl₃): δ 2.1 (s, 3H, CH₃) |
| B | 65 | 98.5% | HRMS: m/z 342.1234 [M+H]+ |
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer : Use in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity). Employ dose-response curves (e.g., 0.1–100 μM) with positive/negative controls. For cytotoxicity, use MTT assays on human cell lines (IC₅₀ determination). Replicate experiments in triplicate and apply ANOVA for statistical significance .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Q. How can computational chemistry be integrated with experimental data to predict physicochemical properties?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate:
- LogP : Compare experimental (HPLC) vs. predicted (ChemAxon) values.
- pKa : Use MarvinSketch for estimation (target compound pKa ~8.2).
Validate via molecular docking (AutoDock Vina) against protein targets (e.g., COX-2) to rationalize bioactivity .
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Incubate at pH 4–9 (25°C) and monitor degradation via LC-MS.
- Bioaccumulation : Use Daphnia magna assays (96-hr LC₅₀).
- Soil adsorption : Batch experiments with varying organic matter content .
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer : Conduct meta-analysis to identify variables:
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for pyrazolo-pyrimidines?
- Methodological Answer : Use QSAR models (e.g., CoMFA) with descriptors like:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
